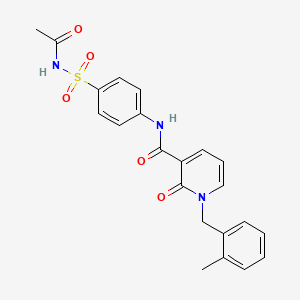![molecular formula C20H18FN3O3 B2434009 4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-29-3](/img/structure/B2434009.png)
4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Human Neutrophil Elastase (HNE) Research suggests that derivatives of 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d] pyrimidine-2,5-diones, which include 4-(4-fluorophenyl)-6-(4-methoxybenzyl) variant, act as inhibitors of human neutrophil elastase. This is significant for the treatment of diseases involving HNE activity, with potential applications in topical pulmonary treatments via inhalation (Expert Opinion on Therapeutic Patents, 2009).
Synthesis and Structural Applications The chemical synthesis of similar compounds has been studied, showcasing methods that could be applied to the synthesis of 4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. These methods involve reactions such as [4 + 2]-cycloaddition and low-temperature reactions, which are crucial for creating structurally specific derivatives for varied applications (Acta Crystallographica Section E-structure Reports Online, 2005).
Optoelectronic and Biological Systems Applications Derivatives of diketopyrrolopyrrole, including the compound , have been synthesized with potential applications in organic optoelectronic materials and biological systems. These compounds demonstrate increased water solubility, making them suitable for diverse applications in these fields (Dyes and Pigments, 2014).
Larvicidal Activity Studies on similar pyrimidine derivatives indicate their potential in larvicidal activities. This suggests that 4-(4-fluorophenyl)-6-(4-methoxybenzyl) derivatives could be explored for their effectiveness in controlling mosquito larvae, thus contributing to pest and disease vector control (Journal of Heterocyclic Chemistry, 2016).
Herbicidal Activities The compound's structural analogs have shown herbicidal activities, indicating its potential use in agricultural applications, particularly in weed control (Chinese Journal of Synthetic Chemistry, 2013).
Fluorescence Properties in Polymers Incorporating such compounds into polymers has been researched, where they exhibit strong fluorescence and quantum yield. This property can be leveraged in developing new materials for photonic and electronic applications (Macromolecules, 2008).
Molecular Structure Analysis The X-ray crystal structure determination of similar compounds has been carried out, helping understand their molecular interactions and stability. This knowledge is crucial for the development of compounds with specific properties and applications (Zeitschrift für Naturforschung B, 2000).
特性
IUPAC Name |
4-(4-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-15-8-2-12(3-9-15)10-24-11-16-17(19(24)25)18(23-20(26)22-16)13-4-6-14(21)7-5-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYRXLILCJREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

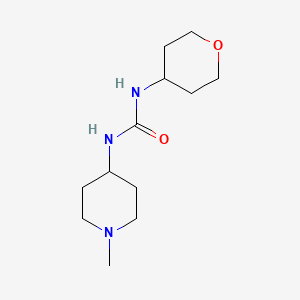
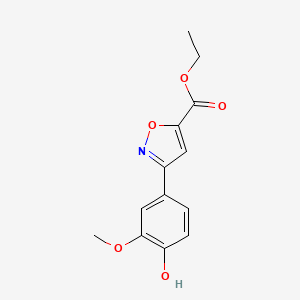

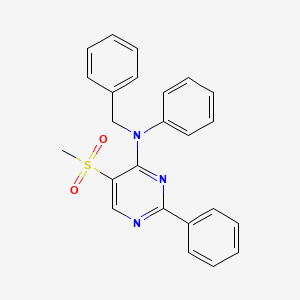
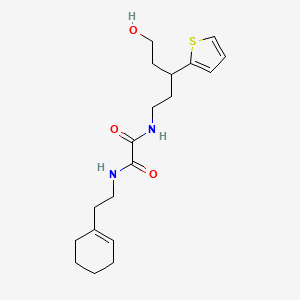
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2433934.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)

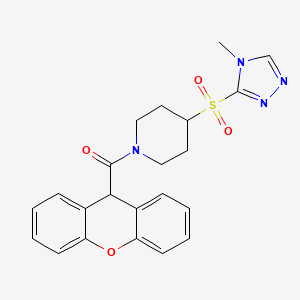
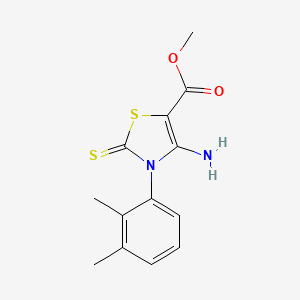
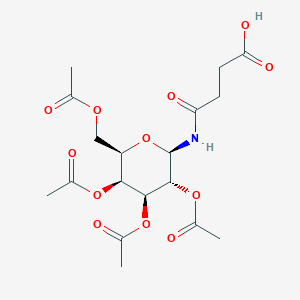
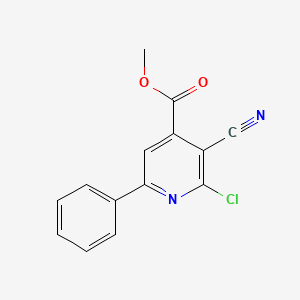
![2-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B2433947.png)
